molecular formula C28H39O11PS B12722429 Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- CAS No. 178060-79-2

Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)-

Cat. No.: B12722429
CAS No.: 178060-79-2
M. Wt: 614.6 g/mol
InChI Key: PMGZJNCIQHGNLT-DEOSSOPVSA-N
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Description

Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- is a complex organic compound with a unique structure that includes a phosphinylidene group and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- typically involves multiple steps. The process begins with the preparation of the 2,2-dimethylpropanoic acid derivative, followed by the introduction of the phosphinylidene group. The phenoxyphenyl moiety is then attached through a series of esterification reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Advanced purification methods, including distillation and high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of phenoxyphenyl derivatives.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group may interact with enzymes or receptors, modulating their activity. The phosphinylidene group can participate in redox reactions, influencing cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-: This compound shares structural similarities but lacks the phosphinylidene and phenoxyphenyl groups.

    Cyclopropanecarboxylic acid, 3-(2,2-dichlorovinyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1R-cis)-: Similar in having a phenoxyphenyl group but differs in the overall structure and functional groups.

Uniqueness

Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, (S)- is unique due to its combination of a phosphinylidene group and a phenoxyphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

178060-79-2

Molecular Formula

C28H39O11PS

Molecular Weight

614.6 g/mol

IUPAC Name

(1S)-1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid

InChI

InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34)/t24-/m0/s1

InChI Key

PMGZJNCIQHGNLT-DEOSSOPVSA-N

Isomeric SMILES

CC(C)(C)C(=O)OCOP(=O)([C@H](CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C

Origin of Product

United States

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